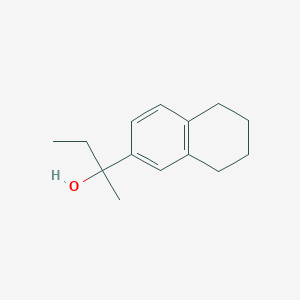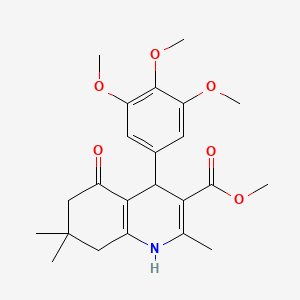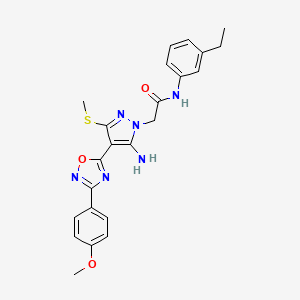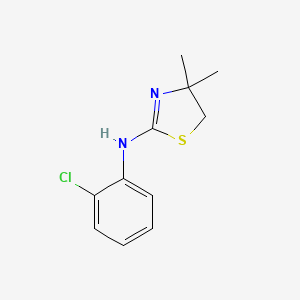
N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-chlorophenyl)-4,4-dimethyl-4,5-dihydro-1,3-thiazol-2-amine, also known as CDMT, is a chemical compound that has gained attention in scientific research due to its potential application in the development of new drugs. CDMT belongs to the class of thiazole compounds, which have been found to possess various biological activities, including antimicrobial, antifungal, and anticancer properties.
Scientific Research Applications
Anti-inflammatory Activity
N-aryl-4-aryl-1,3-thiazole-2-amine derivatives, closely related to the chemical structure , have been studied for their anti-inflammatory activities, specifically as direct inhibitors of 5-lipoxygenase (LOX). This enzyme is pivotal in the synthesis of leukotrienes, which are compounds involved in inflammation-related diseases like asthma and rheumatoid arthritis. Particularly, derivatives such as N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine showcased potent anti-inflammatory activity through this mechanism (Suh, Yum, Cheon, & Cho, 2012).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors, particularly for iron. Through quantum chemical parameters and molecular dynamics simulations, these studies predict the corrosion inhibition performances of similar compounds on iron surfaces. This indicates a promising application in protecting metals from corrosion, highlighting the multifunctional nature of thiazole derivatives in industrial applications (Kaya et al., 2016).
Antiviral Properties
The synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides from 4-chlorobenzoic acid led to compounds with noted anti-tobacco mosaic virus activity. This suggests that specific modifications to the thiazole core can yield derivatives with potential antiviral applications, opening up avenues for developing new antiviral agents (Chen et al., 2010).
Drug Transport Systems
The creation of a novel βCD-AT-AuNPs ternary system, utilizing 2-amino-4-(4-chlorophenyl)thiazole derivatives, demonstrates an innovative approach to drug delivery. This system improves the solubility and stability of thiazole-based drugs, providing a promising method for enhancing the therapeutic efficacy of these compounds (Asela et al., 2017).
Insecticidal Activity
Research into 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives revealed notable insecticidal activity against cotton leafworm (Spodoptera littoralis). This suggests potential agricultural applications for thiazole derivatives as part of pest management strategies, highlighting their utility beyond medical and industrial uses (Ismail et al., 2021).
properties
IUPAC Name |
N-(2-chlorophenyl)-4,4-dimethyl-5H-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2S/c1-11(2)7-15-10(14-11)13-9-6-4-3-5-8(9)12/h3-6H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTMYELKHGQRAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC(=N1)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2615302.png)
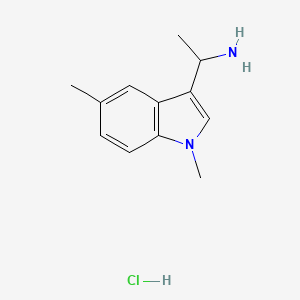

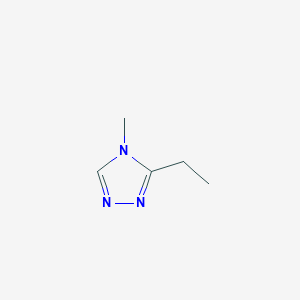
![3-(benzylthio)-7-(3,4-difluorophenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2615309.png)
![N-[(2-Methyl-3-oxo-1H-isoindol-1-yl)methyl]but-2-ynamide](/img/structure/B2615310.png)
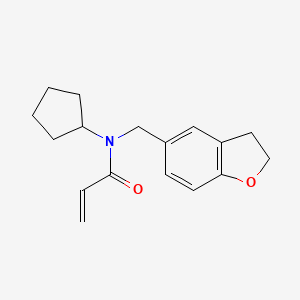
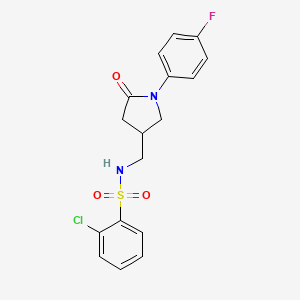
![2-Ethyl-5-((4-methoxyphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2615315.png)
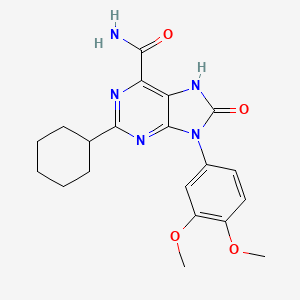
![3-bromo-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2615317.png)
